
Laccase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laccase-IN-2 is a synthetic compound known for its ability to inhibit laccase enzymes. Laccase enzymes are multicopper oxidases that catalyze the oxidation of phenolic and non-phenolic substrates, playing a crucial role in various biological processes, including lignin degradation, pigment formation, and detoxification of environmental pollutants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Laccase-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions for this compound are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. Advanced techniques such as chromatography and crystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Laccase-IN-2 primarily undergoes oxidation and reduction reactions due to its interaction with laccase enzymes. It can also participate in substitution reactions, depending on the presence of functional groups in the compound .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide, molecular oxygen, and various organic solvents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to preserve the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and the substrates used.
Aplicaciones Científicas De Investigación
Laccase-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the mechanisms of laccase enzymes and their role in various chemical reactions.
Biology: In biological research, this compound is used to investigate the physiological functions of laccase enzymes in different organisms.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation.
Industry: In industrial applications, this compound is used in bioremediation processes to degrade environmental pollutants.
Mecanismo De Acción
Laccase-IN-2 exerts its effects by inhibiting the activity of laccase enzymes. It binds to the active site of the enzyme, preventing the oxidation of substrates and the subsequent formation of reaction products. The inhibition of laccase activity disrupts various biological processes, including lignin degradation and pigment formation . The molecular targets of this compound include the copper ions present in the active site of laccase enzymes, which are essential for their catalytic activity .
Comparación Con Compuestos Similares
Laccase-IN-2 is unique in its ability to specifically inhibit laccase enzymes. Similar compounds include:
Laccase-IN-1: Another laccase inhibitor with a different chemical structure and mechanism of action.
Laccase-IN-3: A synthetic compound with similar inhibitory effects on laccase enzymes but with different pharmacokinetic properties.
Laccase-IN-4:
This compound stands out due to its high specificity and potency in inhibiting laccase enzymes, making it a valuable tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C14H15F2N3OS |
|---|---|
Peso molecular |
311.35 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-(2,4-difluorophenyl)prop-2-enylidene]amino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C14H15F2N3OS/c15-12-4-3-11(13(16)10-12)2-1-5-17-18-14(21)19-6-8-20-9-7-19/h1-5,10H,6-9H2,(H,18,21)/b2-1+,17-5+ |
Clave InChI |
RLPVDXFLEWXPEE-RPDCQVAOSA-N |
SMILES isomérico |
C1COCCN1C(=S)N/N=C/C=C/C2=C(C=C(C=C2)F)F |
SMILES canónico |
C1COCCN1C(=S)NN=CC=CC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


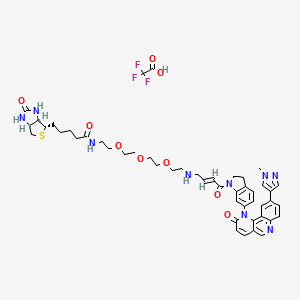
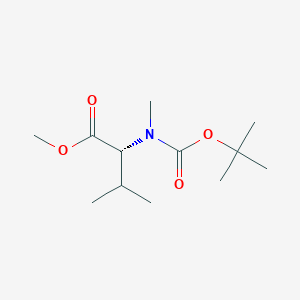
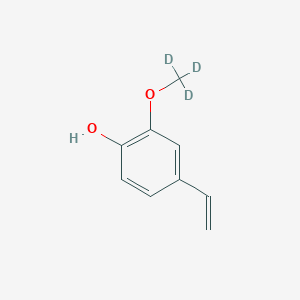
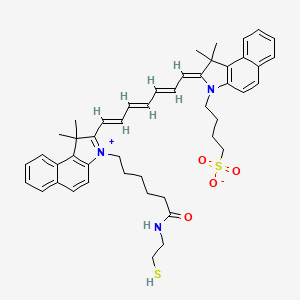
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

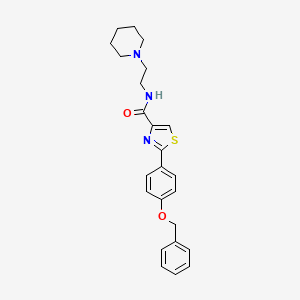
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
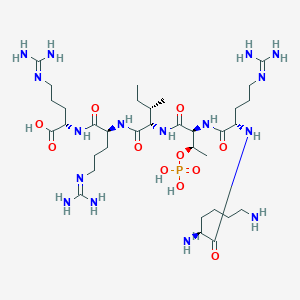
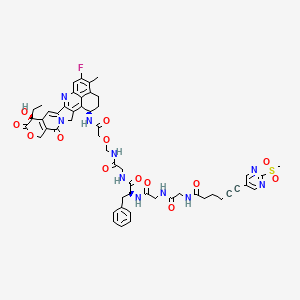
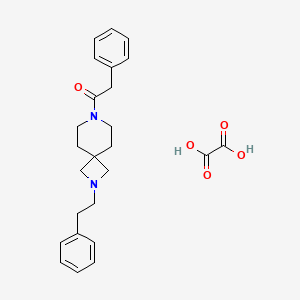
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
